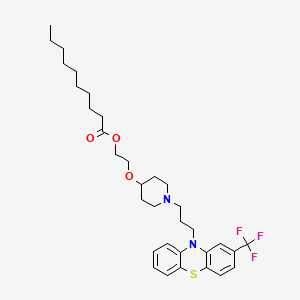
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound with a unique structure that combines elements of decanoic acid, phenothiazine, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester typically involves multiple steps:
Formation of the Phenothiazine Derivative: The starting material, phenothiazine, is first modified to introduce the trifluoromethyl group. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Attachment of the Piperidine Ring: The modified phenothiazine is then reacted with a piperidine derivative to form the intermediate compound. This step often involves nucleophilic substitution reactions.
Esterification with Decanoic Acid: The final step involves the esterification of the intermediate compound with decanoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the ester linkage, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenothiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological properties. Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and this compound could be studied for similar activities.
Medicine
The compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of specialty chemicals or as an additive in various formulations. Its unique properties may make it suitable for use in coatings, adhesives, or other materials.
Mechanism of Action
The mechanism of action of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is likely related to its interaction with specific molecular targets. The phenothiazine moiety suggests it may interact with neurotransmitter receptors or enzymes, potentially modulating their activity. The piperidine ring could also play a role in its biological activity, possibly affecting its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
- Decanoic acid, propyl ester
- Decanoic acid, ethyl ester
Uniqueness
What sets decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester apart from similar compounds is its combination of a phenothiazine moiety with a piperidine ring and a decanoic acid ester. This unique structure endows it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
40255-77-4 |
|---|---|
Molecular Formula |
C33H45F3N2O3S |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethyl decanoate |
InChI |
InChI=1S/C33H45F3N2O3S/c1-2-3-4-5-6-7-8-14-32(39)41-24-23-40-27-17-21-37(22-18-27)19-11-20-38-28-12-9-10-13-30(28)42-31-16-15-26(25-29(31)38)33(34,35)36/h9-10,12-13,15-16,25,27H,2-8,11,14,17-24H2,1H3 |
InChI Key |
XTOSMQATSVQDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















